molecular formula C7H8F2N2O2 B2501884 [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260658-84-1

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No. B2501884
CAS RN: 1260658-84-1
M. Wt: 190.15
InChI Key: AWWDKHSPNKPQOM-UHFFFAOYSA-N
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Description

“[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the molecular formula C7H8F2N2O2 . It is a product offered by various chemical suppliers .

Scientific Research Applications

Corrosion Inhibition

  • Pyrazoline derivatives, including those related to [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid, have been studied as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical approaches show high inhibition efficiency and adsorption on mild steel surfaces, suggesting their potential in industrial applications (Lgaz et al., 2018).

Antimicrobial Activity

  • Certain pyrazoline derivatives exhibit antimicrobial properties. For example, some synthesized pyrazoline compounds demonstrated significant anti-inflammatory and antimicrobial activities, highlighting their potential in medicinal chemistry (Bekhit et al., 2005).

Material Science Applications

  • Pyrazoline derivatives have been used in material science, such as in the synthesis of novel pyrazole derivatives acting as promising anti-inflammatory antimicrobial agents (Kumar et al., 2012).

Potential in Bioassay Screening

  • Research on organotin derivatives of bis(pyrazol-1-yl)acetic acid demonstrated their potential in bioassay screening, showing certain cytotoxicities for Hela cells in vitro, which is relevant for cancer research (Wen et al., 2005).

Catalytic Applications

  • Studies on pyrazoline derivatives have shown their utility in catalytic applications, such as the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, using Cu(II)/pypzacac complexes (Xie et al., 2014).

Fluorescent Sensor for Metal Ions

  • A pyrazoline derivative was synthesized for the determination of Zn2+ ions, demonstrating high selectivity and a low detection limit, indicating its application in chemical sensing technologies (Gong et al., 2011).

properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-6(9)4-11-2-1-5(10-11)3-7(12)13/h1-2,6H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDKHSPNKPQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid

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